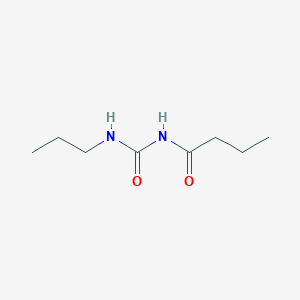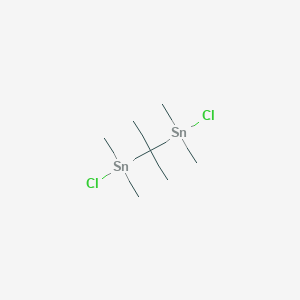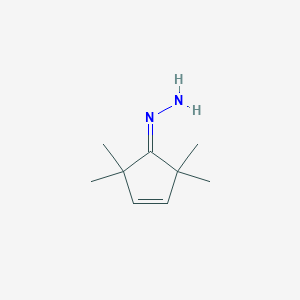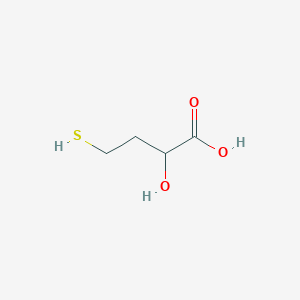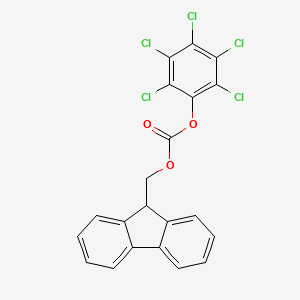
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to a pentachlorophenyl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate typically involves the reaction of (9H-Fluoren-9-yl)methanol with pentachlorophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield (9H-Fluoren-9-yl)methanol and pentachlorophenol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the fluorenyl group can potentially undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Hydrolysis Products: (9H-Fluoren-9-yl)methanol and pentachlorophenol
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the pentachlorophenyl group, which makes the carbonate carbon more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl chloroformate
- (9H-Fluoren-9-yl)methyl carbamate
- Pentachlorophenyl chloroformate
Uniqueness
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate stands out due to the combination of the fluorenyl and pentachlorophenyl groups. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in specific chemical processes.
Eigenschaften
CAS-Nummer |
82911-70-4 |
|---|---|
Molekularformel |
C21H11Cl5O3 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C21H11Cl5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
InChI-Schlüssel |
YJSCFJYCNDYLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


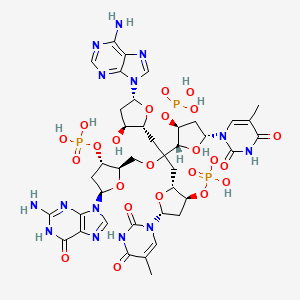
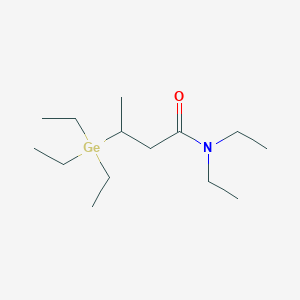

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
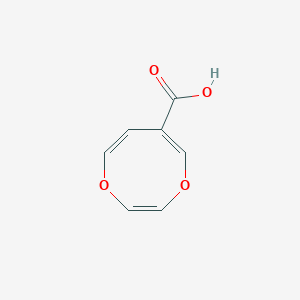
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
